molecular formula C14H20FN3 B2683542 1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine CAS No. 1487905-36-1

1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine

Cat. No. B2683542
CAS RN: 1487905-36-1
M. Wt: 249.333
InChI Key: BVOKCFLLEFOMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine” is a chemical compound with the molecular formula C14H20FN3 . It is used in various fields of research, including life sciences and organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring attached to a piperazine ring via a methyl group . The piperazine ring is also attached to a fluorophenyl group . More detailed structural analysis would require additional information such as NMR, HPLC, LC-MS, UPLC data .

Scientific Research Applications

Cannabinoid Receptor Modulation

The compound offers new opportunities for developing novel CB1 inverse agonists. Researchers have explored its optimization to reduce central activity observed with SR141716A . Further studies could investigate its effects on cannabinoid receptors and potential therapeutic applications.

Anticancer Properties

Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against tumor cell lines. For instance, pyrazolopyrimidin-4-one derivatives showed potent antitumor activity. Investigating its mechanism of action and potential targets could lead to promising cancer therapies.

Antifungal Activity

While the compound itself lacks antifungal activity against certain strains, specific derivatives (e.g., 9a and 9d) displayed fungicidal effects against Candida galibrata . Further exploration of its antifungal potential and mode of action is warranted.

Equilibrative Nucleoside Transporter Inhibition

Studies have identified this compound as a novel inhibitor of equilibrative nucleoside transporters (ENTs), with greater selectivity for ENT2 over ENT1 . Investigating its impact on nucleoside transport and potential therapeutic implications could be valuable.

SIRT1 Modulation

The compound SIRT1 Activator II, which contains this moiety, modulates the biological activity of SIRT1. Researchers primarily use it for biochemical applications . Further research could explore its role in cellular processes and aging-related pathways.

properties

IUPAC Name

1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3/c15-12-1-3-13(4-2-12)18-9-7-17(8-10-18)11-14(16)5-6-14/h1-4H,5-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOKCFLLEFOMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2CCN(CC2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine

CAS RN

1487905-36-1
Record name 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.